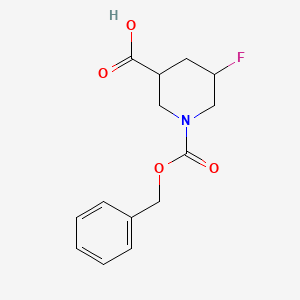

1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid

Descripción general

Descripción

The compound "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the enzyme-catalyzed ring-opening copolymerization discussed in paper involves a benzyloxycarbonyl-protected molecule, which is a functional group also present in the compound of interest. The fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene, as described in paper , is relevant to the fluorine component of the compound .

Synthesis Analysis

The synthesis of compounds related to "this compound" can be inferred from the methodologies described in the papers. The enzymatic ring-opening copolymerization technique in paper could potentially be adapted for the synthesis of the backbone of the compound, given the presence of a benzyloxycarbonyl group. Additionally, the fluorination technique using aqueous HF and iodosylbenzene in paper could be a viable method for introducing the fluorine atom into the piperidine ring of the compound.

Molecular Structure Analysis

While the molecular structure of "this compound" is not directly analyzed in the papers, the structural properties of related compounds are discussed. For example, the stability and structural properties of 1-acyl-4-benzylpyridinium tetrafluoroborates in paper provide insights into the behavior of benzyl and acyl groups in the presence of fluorine-containing anions, which could be extrapolated to understand the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving similar compounds to "this compound" are explored in the papers. The fluorination reaction in paper is particularly relevant, as it describes a method to introduce fluorine into carbonyl-containing compounds, which could be applicable to the synthesis of the fluoropiperidine moiety. The thermal instability of 1-acyl-4-benzylpyridinium tetrafluoroborates leading to the synthesis of acyl fluorides in paper also provides a potential reaction pathway that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" are discussed in the papers. For instance, the thermal properties of copolymers in paper could give an indication of the thermal stability of the compound. The lack of a melting temperature (Tm) observed for the copolymers suggests that similar compounds may also exhibit amorphous characteristics. The high reactivity and lability of the cations in paper could imply that "this compound" may also have reactive properties that need to be considered during synthesis and handling.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

Polymerization Processes : A notable application involves the organo-catalyzed ring-opening polymerization of derivatives starting from amino acids, demonstrating controlled polymerization under mild conditions. This approach yields poly(alpha-hydroxyacids) with pendant carboxylic acids, showcasing the utility of such compounds in creating polymers with specific functional groups (Thillaye du Boullay et al., 2010).

Copolymerization and Material Properties : The enzymatic ring-opening copolymerization of derivatives with other monomers has been explored to produce aliphatic polycarbonates with pendent carboxylic acid groups. This research underscores the potential of using such compounds to tailor the properties of biodegradable polymers for specific applications (Al-Azemi et al., 2000).

Organic Synthesis and Medicinal Chemistry

Synthesis of Fluoro-Containing Compounds : The synthesis of fluoro-containing amino acids using derivatives as precursors highlights the compound's role in developing biologically active molecules. Such fluoro-containing derivatives have shown potential as inhibitors in drug discovery, indicating the compound's importance in medicinal chemistry (Hu & Han, 2008).

Coordination Polymers and Photophysical Properties : Derivatives have also been used in the synthesis of lanthanide-based coordination polymers, which are studied for their crystal structures and photophysical properties. These materials have potential applications in luminescent materials and sensors, demonstrating the compound's utility in material science (Sivakumar et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Peptides and peptide-based drugs have shown wide applications in medicine and biotechnology and have risen in prominence as potential drugs of the future . The study of peptides and protein-based biomaterials is of interest in itself because it probes and advances basic understanding of how natural biomaterials are constructed and used in biology .

Mecanismo De Acción

Target of Action

The primary target of 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid, also known as a Cbz-protected compound, is the amine group in organic molecules . The Cbz group is widely used to protect amines, especially in amino acid chemistry .

Mode of Action

The compound acts as a protecting group for amines . It forms a carbamate group with the amine, rendering it less reactive and thus protected during subsequent reactions . The Cbz group can be introduced by reacting the amine with benzyl chloroformate . The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate .

Biochemical Pathways

It plays a crucial role in the synthesis of peptides and proteins, where it protects the amine groups during the formation of peptide bonds .

Pharmacokinetics

The cbz group is stable to bases and acids, suggesting that it would likely remain intact in various physiological environments . The removal of the Cbz group typically requires reduction, such as catalytic hydrogenation .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for selective reactions to occur at other sites in the molecule without interference from the amine group . After the desired reactions have taken place, the Cbz group can be removed to restore the amine functionality .

Action Environment

The action of this compound is influenced by the environmental conditions. For instance, the presence of a strong base or acid can facilitate the introduction of the Cbz group . Additionally, the presence of a reducing agent is necessary for the removal of the Cbz group . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH and the presence of other reactive species.

Propiedades

IUPAC Name |

5-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-12-6-11(13(17)18)7-16(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRPPKXRMWZVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

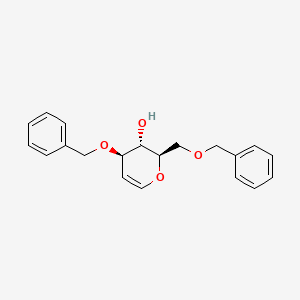

Canonical SMILES |

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165760 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864057-90-8 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)